molecular formula C38H50N6O5 B577459 Saquinavir-d9 CAS No. 1356355-11-7

Saquinavir-d9

Numéro de catalogue: B577459
Numéro CAS: 1356355-11-7
Poids moléculaire: 679.9 g/mol
Clé InChI: QWAXKHKRTORLEM-ABBOPLMISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Saquinavir-d9, étant un isotopologue du saquinavir, partage le même mécanisme d’action. Le saquinavir inhibe l’enzyme protéase du VIH-1, qui est essentielle à la maturation des particules virales infectieuses. En se liant au site actif de la protéase, le saquinavir empêche le clivage des polyprotéines virales, inhibant ainsi la réplication du virus . Les cibles moléculaires impliquées comprennent l’enzyme protéase du VIH-1 et les voies liées à la réplication virale .

Méthodes De Préparation

La préparation du Saquinavir-d9 implique l’incorporation d’atomes de deutérium dans la molécule de saquinavir. Cela est généralement réalisé par des voies synthétiques qui remplacent les atomes d’hydrogène par du deutérium. Une méthode courante implique l’utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, des solvants deutérés et des agents réducteurs deutérés peuvent être utilisés pour introduire du deutérium dans la molécule .

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Le processus implique plusieurs étapes, notamment la synthèse de composés intermédiaires, la purification et la deutération finale. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Saquinavir-d9, comme son homologue non deutéré, subit diverses réactions chimiques. Celles-ci incluent :

    Oxydation : Le saquinavir peut être oxydé pour former des métabolites hydroxylés.

    Réduction : Les réactions de réduction peuvent convertir le saquinavir en ses formes réduites.

    Substitution : Le saquinavir peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Les principaux produits formés à partir de ces réactions sont généralement des métabolites hydroxylés ou réduits, qui sont souvent inactifs par rapport au composé parent .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Activité Biologique

Saquinavir-d9 is a deuterated form of saquinavir, an HIV protease inhibitor that has been extensively studied for its biological activity against HIV-1 and its potential applications in cancer treatment. This article delves into the biological mechanisms, pharmacokinetics, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.

Overview of Saquinavir

Saquinavir was the first protease inhibitor approved for the treatment of HIV-1, significantly altering the landscape of HIV therapy. Its mechanism involves the inhibition of the HIV-1 protease enzyme, which is crucial for viral maturation and replication. Saquinavir is typically administered in combination with other antiretrovirals due to its low oral bioavailability (approximately 4%) and extensive first-pass metabolism .

This compound operates similarly to its parent compound, inhibiting the protease enzyme critical for HIV-1 lifecycle. The drug mimics the peptide bond cleaved by HIV protease, preventing the maturation of viral particles and thereby reducing viral load in infected individuals. This mechanism is illustrated in the following table:

Mechanism Description
Target Enzyme HIV-1 Protease
Action Competitive inhibition of protease activity
Result Production of immature, non-infectious viral particles

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

Parameter Value
Bioavailability ~4% (increased with ritonavir)
Volume of Distribution ~700 L
Protein Binding ~98%
Metabolism Primarily via CYP3A4
Elimination Route Fecal excretion (81-88%)

Biological Activity Against Cancer

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects across various cancer cell lines, including cervical cancer and Kaposi's sarcoma.

Case Study: Cervical Cancer

A study evaluated the effects of Saquinavir on cervical cancer cell lines (HeLa, CaSki) at concentrations ranging from 5 to 80 μM. The findings indicated:

  • Inhibition of Cell Proliferation: Saquinavir showed significant inhibition of cell growth compared to control groups.
  • Mechanism: The drug was found to modulate proteasomal activity and induce apoptosis independently of its anti-HIV effects .

Table: Antitumor Effects of this compound

Cancer Type Cell Line(s) IC50 (μM) Effects Observed
Cervical CancerHeLa, CaSki10-15Reduced proliferation and invasion
Kaposi's SarcomaKS cells5-20Inhibition of angiogenesis
GlioblastomaU37315-25Induction of apoptosis

Research Findings

  • Antiviral Activity: In vitro studies have shown that this compound effectively inhibits replication of clinical isolates of HIV-1 in various cell-based assays .
  • Cancer Treatment Potential: Research indicates that Saquinavir can reduce tumor growth and invasion in models of Kaposi's sarcoma and cervical cancer through mechanisms such as apoptosis induction and inhibition of angiogenesis .
  • Combination Therapy: When used with ritonavir, this compound's bioavailability significantly increases, enhancing its antiviral efficacy .

Propriétés

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXKHKRTORLEM-ABBOPLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662189
Record name N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.22 g/100 mL @ 25 °C
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2X10-31 mm Hg @ 25 °C /Estimated/
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid, Off-white to white very fine powder

CAS No.

1356355-11-7, 127779-20-8
Record name N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.